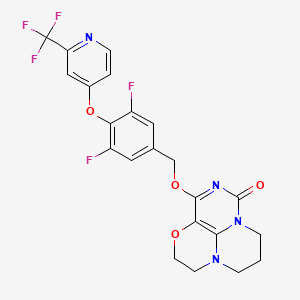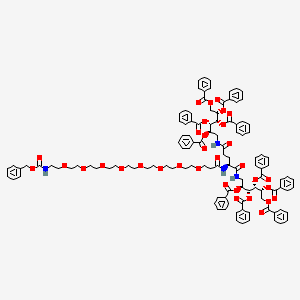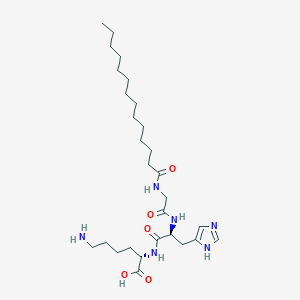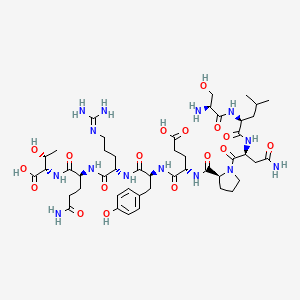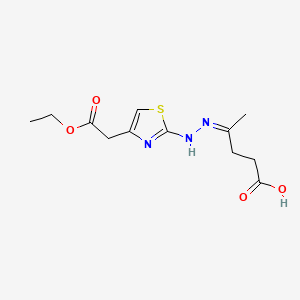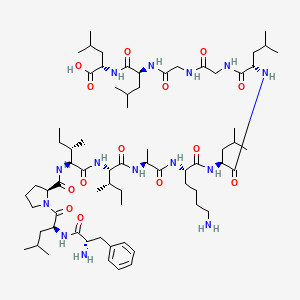
Peptide 5e
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide 5e is an antimicrobial peptide known for its inhibitory activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It exhibits minimum inhibitory concentration values of 30, 5, and 25 micrograms per milliliter, respectively . This peptide is part of a broader class of bioactive peptides that play crucial roles in innate immunity and have potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Peptide 5e can be synthesized using solid-phase peptide synthesis, a method developed by R. Bruce Merrifield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The Fmoc group is removed using 20% piperidine in dimethylformamide, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the solid-phase synthesis process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
化学反应分析
Types of Reactions: Peptide 5e undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Peptide 5e has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of antimicrobial coatings and materials.
作用机制
Peptide 5e exerts its antimicrobial effects by interacting with the microbial cell membrane. It disrupts the membrane integrity, leading to cell lysis and death. The peptide’s amphiphilic structure allows it to insert into the lipid bilayer, forming pores that compromise the membrane’s barrier function .
相似化合物的比较
Peptide 5e is similar to other antimicrobial peptides such as:
Peptide 5f: Exhibits similar antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.
Peptide 5g: Also shows comparable inhibitory activity against the same microorganisms.
Uniqueness: this compound’s unique sequence and structure confer specific antimicrobial properties that may differ in potency and spectrum from other peptides. Its minimum inhibitory concentration values highlight its effectiveness against a range of pathogens.
属性
分子式 |
C69H118N14O14 |
|---|---|
分子量 |
1367.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H118N14O14/c1-16-43(13)57(82-67(94)58(44(14)17-2)81-65(92)54-27-23-29-83(54)68(95)52(33-41(9)10)79-60(87)47(71)35-46-24-19-18-20-25-46)66(93)74-45(15)59(86)76-48(26-21-22-28-70)62(89)78-51(32-40(7)8)64(91)77-49(30-38(3)4)61(88)73-36-55(84)72-37-56(85)75-50(31-39(5)6)63(90)80-53(69(96)97)34-42(11)12/h18-20,24-25,38-45,47-54,57-58H,16-17,21-23,26-37,70-71H2,1-15H3,(H,72,84)(H,73,88)(H,74,93)(H,75,85)(H,76,86)(H,77,91)(H,78,89)(H,79,87)(H,80,90)(H,81,92)(H,82,94)(H,96,97)/t43-,44-,45-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-/m0/s1 |
InChI 键 |
NFPMVRQRWATDTR-WEZLYDDYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
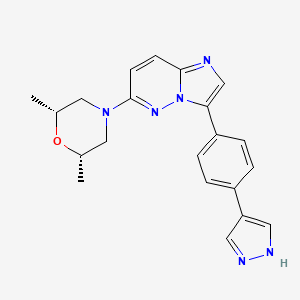
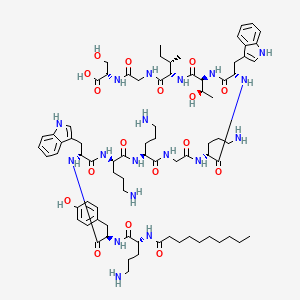
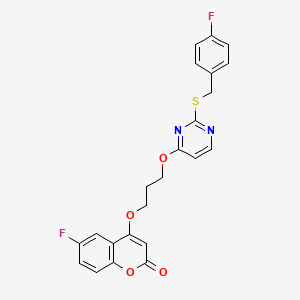
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

